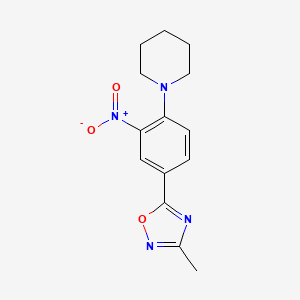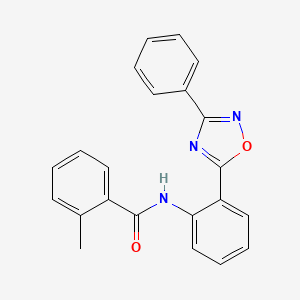
2-methyl-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-methyl-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the family of oxadiazole derivatives, which have shown promising results in drug discovery, materials science, and other areas.
Mecanismo De Acción
The mechanism of action of 2-methyl-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is not fully understood. However, studies have suggested that this compound may act by inhibiting specific enzymes or pathways involved in cell growth and proliferation. For instance, several studies have reported that this compound may inhibit the activity of topoisomerase II, an enzyme that plays a crucial role in DNA replication and cell division.
Biochemical and Physiological Effects:
2-methyl-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been shown to have several biochemical and physiological effects. In vitro studies have reported that this compound can induce apoptosis in cancer cells by activating specific signaling pathways. Additionally, this compound has been shown to inhibit the growth of several pathogenic microorganisms, suggesting its potential as an antibacterial and antifungal agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-methyl-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide is its versatility in various fields of research. This compound can be easily synthesized and modified to suit specific applications. However, one limitation of this compound is its low solubility in aqueous solutions, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research on 2-methyl-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide. One potential direction is the development of novel derivatives with improved solubility and bioactivity. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential applications in other fields, such as materials science and catalysis. Finally, clinical studies are needed to evaluate the safety and efficacy of this compound as a potential drug candidate.
Métodos De Síntesis
The synthesis of 2-methyl-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide involves the reaction of 2-phenyl-5-amino-1,3,4-oxadiazole with 2-chloro-N-(2-methylphenyl)benzamide in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields the desired product in good to excellent yields.
Aplicaciones Científicas De Investigación
2-methyl-N-(2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl)benzamide has been extensively studied for its potential applications in various fields. In drug discovery, this compound has shown promising results as an anticancer agent, with several studies reporting its ability to induce apoptosis in cancer cells. Additionally, this compound has shown potential as an antifungal and antibacterial agent, with studies reporting its ability to inhibit the growth of several pathogenic microorganisms.
Propiedades
IUPAC Name |
2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2/c1-15-9-5-6-12-17(15)21(26)23-19-14-8-7-13-18(19)22-24-20(25-27-22)16-10-3-2-4-11-16/h2-14H,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDQDMDAMLGXWTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)phenyl]benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


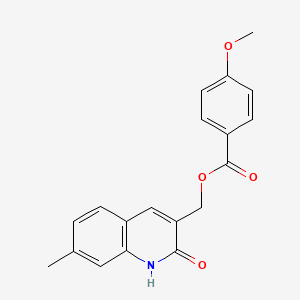
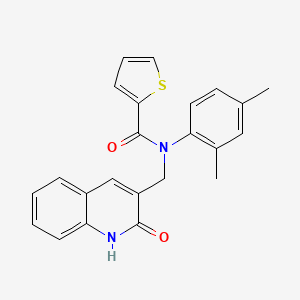
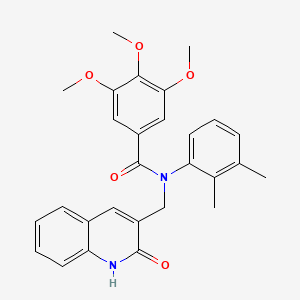
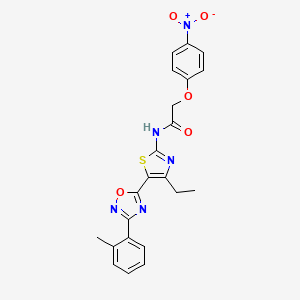
![N-ethyl-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7713944.png)
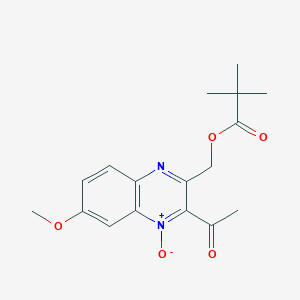

![N-(4-chloro-2,5-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7713957.png)
![2-(N-methylbenzenesulfonamido)-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B7713968.png)
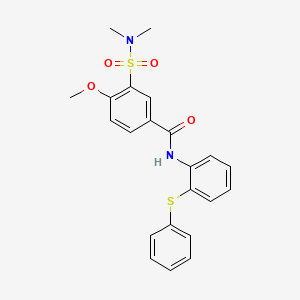
![4-[[2-(4-Chloro-N-(2-methoxy-5-methylphenyl)sulfonylanilino)acetyl]amino]benzamide](/img/structure/B7713990.png)

